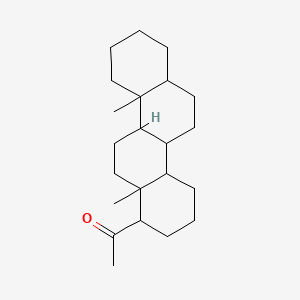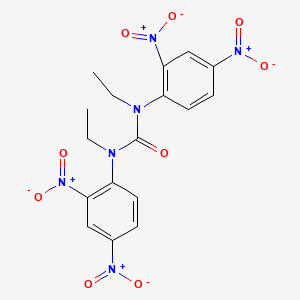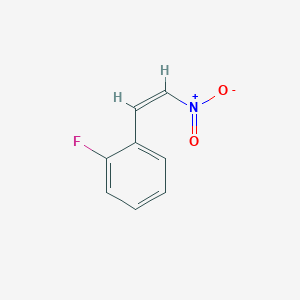
2-Fluoro-beta-nitrostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-beta-nitrostyrene is an organic compound with the molecular formula C8H6FNO2 It is a derivative of beta-nitrostyrene, where a fluorine atom is substituted at the ortho position of the benzene ring
Méthodes De Préparation
2-Fluoro-beta-nitrostyrene can be synthesized through several methods. One common approach is the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base. For this compound, 2-fluorobenzaldehyde is used as the starting material. The reaction typically requires a base such as potassium hydroxide or sodium hydroxide and is carried out under reflux conditions .
Another method involves the nitration of styrene derivatives using nitric oxide. This method is less commonly used but can be effective for producing nitrostyrene derivatives .
Analyse Des Réactions Chimiques
2-Fluoro-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Fluoro-beta-nitrostyrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in electron transfer reactions, making the compound a potential electrophile. The fluorine atom enhances the compound’s stability and reactivity by influencing the electron density on the benzene ring .
In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparaison Avec Des Composés Similaires
2-Fluoro-beta-nitrostyrene is similar to other nitrostyrene derivatives, such as beta-nitrostyrene and 4-fluoro-beta-nitrostyrene. the presence of the fluorine atom at the ortho position distinguishes it from these compounds. This substitution can significantly affect the compound’s reactivity, stability, and biological activity .
Beta-nitrostyrene: Lacks the fluorine atom, making it less stable and reactive compared to this compound.
4-Fluoro-beta-nitrostyrene: Has the fluorine atom at the para position, which can lead to different reactivity and biological properties.
Propriétés
Formule moléculaire |
C8H6FNO2 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
1-fluoro-2-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5- |
Clé InChI |
NKZSNHAEWKEFNE-WAYWQWQTSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\[N+](=O)[O-])F |
SMILES canonique |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


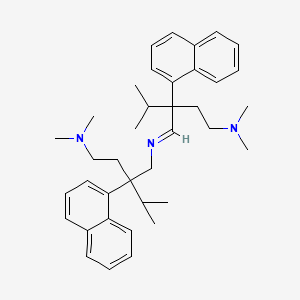
![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
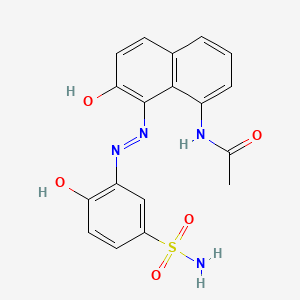

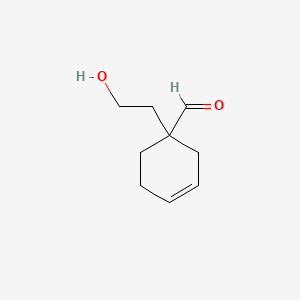
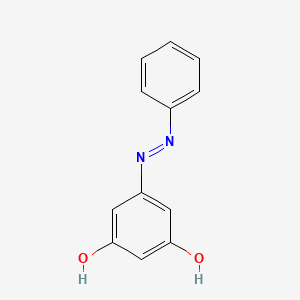



![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
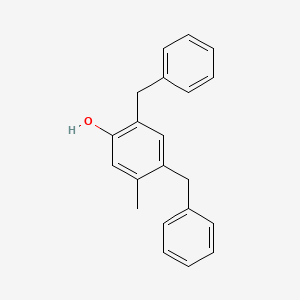
![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
